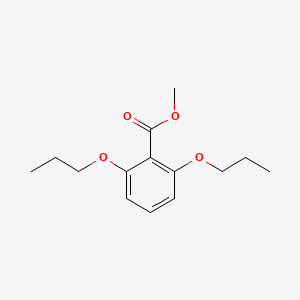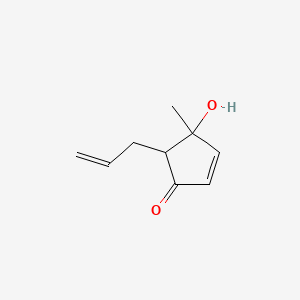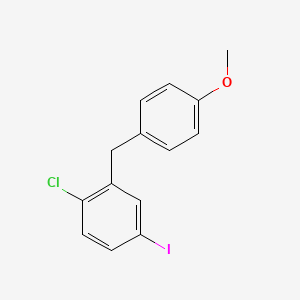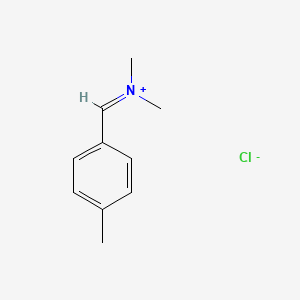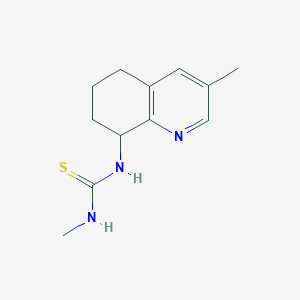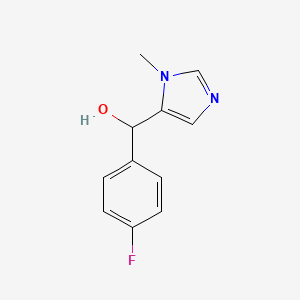
tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, a nitrophenyl group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl group in tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the nitrophenyl group can yield nitroso or nitro derivatives.
- Reduction of the nitrophenyl group can yield amino derivatives.
- Substitution reactions can yield various substituted dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: It can be used in the development of new drugs targeting various diseases, including cancer and cardiovascular disorders .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active drug. The molecular targets and pathways involved can vary depending on the specific biological activity of the compound .
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Comparison: tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with amino, hydroxy, or methoxy substituents. The nitrophenyl group can participate in specific chemical reactions, such as reduction to an amino group, which is not possible with hydroxy or methoxy groups .
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18(20)21/h4-8H,9-11H2,1-3H3 |
Clave InChI |
OJSOXOBMBMGBBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid](/img/structure/B8624546.png)

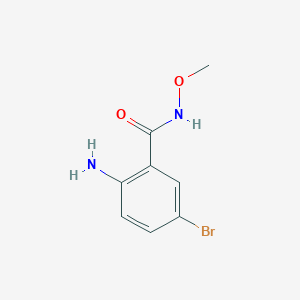
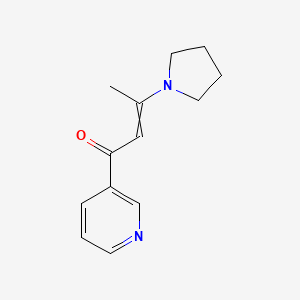

![Pentanenitrile, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-](/img/structure/B8624581.png)

